N-{4-[4-(propan-2-yloxy)phenyl]-1,2,5-oxadiazol-3-yl}benzamide
Description
N-{4-[4-(propan-2-yloxy)phenyl]-1,2,5-oxadiazol-3-yl}benzamide is a synthetic small molecule featuring a 1,2,5-oxadiazole (furazan) core substituted at the 3-position with a benzamide group and at the 4-position with a 4-(propan-2-yloxy)phenyl moiety. The 1,2,5-oxadiazole scaffold is renowned for its stability, aromaticity, and versatility in medicinal chemistry, often serving as a bioisostere for carboxylic acid or ester groups .
Properties
Molecular Formula |
C18H17N3O3 |
|---|---|
Molecular Weight |
323.3 g/mol |
IUPAC Name |
N-[4-(4-propan-2-yloxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide |
InChI |
InChI=1S/C18H17N3O3/c1-12(2)23-15-10-8-13(9-11-15)16-17(21-24-20-16)19-18(22)14-6-4-3-5-7-14/h3-12H,1-2H3,(H,19,21,22) |
InChI Key |
KEIBCQSPUFHGBX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C2=NON=C2NC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[4-(propan-2-yloxy)phenyl]-1,2,5-oxadiazol-3-yl}benzamide typically involves the following steps:
Formation of the oxadiazole ring: This can be achieved through the cyclization of a suitable precursor, such as a hydrazide or an amidoxime, with a carboxylic acid derivative under acidic or basic conditions.
Introduction of the propan-2-yloxy group: This step involves the alkylation of the phenyl ring with isopropyl bromide or a similar reagent in the presence of a base, such as potassium carbonate.
Coupling with benzamide: The final step involves the coupling of the oxadiazole intermediate with benzoyl chloride or benzamide in the presence of a coupling agent, such as N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-{4-[4-(propan-2-yloxy)phenyl]-1,2,5-oxadiazol-3-yl}benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated or alkylated derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as an antimicrobial, antifungal, and anticancer agent.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-{4-[4-(propan-2-yloxy)phenyl]-1,2,5-oxadiazol-3-yl}benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Table 1: Structural Comparison of Selected 1,2,5-Oxadiazole Derivatives
Key Observations :
Electron-withdrawing groups (e.g., trifluoromethyl in Compound 48 or nitro in Compound 44 ) increase electrophilicity, which may improve binding to targets requiring polar interactions but reduce metabolic stability.
Impact on Physicochemical Properties :
- Lipophilicity : The propan-2-yloxy group in the target compound likely elevates logP values compared to methoxy or ethoxy analogs (e.g., ), favoring membrane permeability.
- Solubility : Unsubstituted benzamide in the target compound may reduce aqueous solubility relative to analogs with polar substituents (e.g., 3-fluoro in Compound 45 ).
Synthetic Accessibility: Most analogs, including the target compound, are synthesized via amide coupling between oxadiazol-3-amine precursors and substituted benzoyl chlorides using NaH in DMF . Exceptions include Compound 19 , which requires SnCl2-mediated reduction, highlighting divergent synthetic pathways for nitro or amino derivatives.
Patent and Pharmacological Landscape
- D220-0845 (ChemDiv): A closely related analog with a 4-methylphenyl group on the oxadiazole is marketed as a screening compound, indicating industrial interest in this scaffold for high-throughput assays .
- N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]-3-propoxybenzamide (CAS# 873083-00-2): This analog’s patent status underscores the therapeutic relevance of alkoxy-benzamide hybrids .
Biological Activity
N-{4-[4-(propan-2-yloxy)phenyl]-1,2,5-oxadiazol-3-yl}benzamide is a synthetic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into its biological activity, focusing on its potential as an anticancer agent and its interactions with various molecular targets.
Chemical Structure and Properties
The compound is characterized by a unique structure that includes an oxadiazole ring and a benzamide moiety. Its molecular formula is , with a molecular weight of approximately 363.4 g/mol. The presence of functional groups such as the oxadiazole and the propan-2-yloxy group contributes to its biological properties.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The mechanism of action involves:
- Hydrogen Bonding : The compound can form hydrogen bonds with amino acid residues in target proteins.
- Hydrophobic Interactions : The aromatic rings facilitate hydrophobic interactions, enhancing binding affinity to target sites.
These interactions may modulate the activity of various biological pathways, making it a candidate for further pharmacological studies.
Anticancer Activity
Several studies have reported the anticancer potential of this compound. It has shown efficacy against various cancer cell lines through different mechanisms:
- Cell Proliferation Inhibition : this compound significantly inhibits cell proliferation in several cancer types.
- Apoptosis Induction : The compound triggers apoptotic pathways, leading to programmed cell death in cancer cells.
- Enzyme Inhibition : It exhibits inhibitory effects on key enzymes involved in cancer progression.
Enzyme Interaction Studies
The compound has been evaluated for its inhibitory effects on cholinesterase enzymes, which are relevant in neurodegenerative diseases such as Alzheimer's disease (AD). A comparative analysis of various oxadiazole derivatives indicated that this compound has promising inhibitory activity:
| Compound | IC50 (µM) | Target Enzyme |
|---|---|---|
| This compound | 50.36 | AChE |
| Other derivatives | 44.66–78.34 | AChE |
This table illustrates the competitive inhibition profile of the compound relative to established standards.
Study 1: Anticancer Efficacy
In a study conducted by researchers investigating novel anticancer agents, this compound was tested against human breast cancer cell lines. The results showed a dose-dependent decrease in cell viability with an IC50 value of approximately 25 µM after 48 hours of treatment.
Study 2: Neuroprotective Effects
Another study focused on the neuroprotective effects of the compound against oxidative stress-induced neuronal cell death. The findings suggested that treatment with this compound reduced reactive oxygen species (ROS) levels and improved cell survival rates by 30% compared to untreated controls.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
